3-Methoxycyclobutyl methanesulfonate
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Overview
Description
3-Methoxycyclobutyl methanesulfonate is an organic compound with the molecular formula C6H11O4S It is a derivative of methanesulfonic acid and features a cyclobutyl ring substituted with a methoxy group and a methanesulfonate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxycyclobutyl methanesulfonate typically involves the reaction of 3-methoxycyclobutanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
3-Methoxycyclobutanol+Methanesulfonyl chloride→3-Methoxycyclobutyl methanesulfonate+HCl
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-Methoxycyclobutyl methanesulfonate can undergo various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group can be displaced by nucleophiles such as amines, alcohols, or thiols.
Hydrolysis: In the presence of water and an acid or base catalyst, the ester bond can be hydrolyzed to yield 3-methoxycyclobutanol and methanesulfonic acid.
Oxidation: The methoxy group can be oxidized to a carbonyl group under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Hydrolysis: Acidic or basic aqueous solutions, often heated to accelerate the reaction.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products
Nucleophilic Substitution: Substituted cyclobutyl derivatives depending on the nucleophile used.
Hydrolysis: 3-Methoxycyclobutanol and methanesulfonic acid.
Oxidation: 3-Methoxycyclobutanone or other oxidized derivatives.
Scientific Research Applications
3-Methoxycyclobutyl methanesulfonate has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: Utilized in the preparation of specialized polymers and materials with unique properties.
Biological Studies: Employed in the study of enzyme mechanisms and metabolic pathways.
Mechanism of Action
The mechanism of action of 3-Methoxycyclobutyl methanesulfonate involves its ability to act as an alkylating agent. The methanesulfonate ester can undergo nucleophilic attack, leading to the formation of a covalent bond with the nucleophile. This property makes it useful in modifying biological molecules such as proteins and nucleic acids, thereby affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
3-Methoxyphenyl methanesulfonate: Similar structure but with a phenyl ring instead of a cyclobutyl ring.
Methanesulfonic acid: The parent compound, a strong acid used in various industrial applications.
Tricaine methanesulfonate: An anesthetic used in veterinary medicine and research.
Uniqueness
3-Methoxycyclobutyl methanesulfonate is unique due to its cyclobutyl ring, which imparts different steric and electronic properties compared to its phenyl or straight-chain analogs. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C6H12O4S |
---|---|
Molecular Weight |
180.22 g/mol |
IUPAC Name |
(3-methoxycyclobutyl) methanesulfonate |
InChI |
InChI=1S/C6H12O4S/c1-9-5-3-6(4-5)10-11(2,7)8/h5-6H,3-4H2,1-2H3 |
InChI Key |
VPPFAGZXGLASQF-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(C1)OS(=O)(=O)C |
Origin of Product |
United States |
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